![molecular formula C15H28N4O B11734643 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a complex organic molecule featuring a pyrazole ring and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the butan-2-yl group. The morpholine ring is then attached through a series of substitution reactions. The final step involves the coupling of the pyrazole and morpholine moieties under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
The compound {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole and morpholine rings.
Substitution: Both the pyrazole and morpholine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyrazole or morpholine rings.
科学研究应用
Chemistry
In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its versatility makes it valuable in various manufacturing processes.
作用机制
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The pyrazole ring may bind to enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(butan-2-yl)-1H-pyrazole: A simpler analog lacking the morpholine ring.
3-(morpholin-4-yl)propylamine: A compound with the morpholine ring but without the pyrazole moiety.
1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine: A related compound with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine lies in its combined structural features, which confer specific chemical and biological properties
属性
分子式 |
C15H28N4O |
|---|---|
分子量 |
280.41 g/mol |
IUPAC 名称 |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C15H28N4O/c1-3-14(2)19-15(5-7-17-19)13-16-6-4-8-18-9-11-20-12-10-18/h5,7,14,16H,3-4,6,8-13H2,1-2H3 |
InChI 键 |
HVKNEPHKSUVMDP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C(=CC=N1)CNCCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


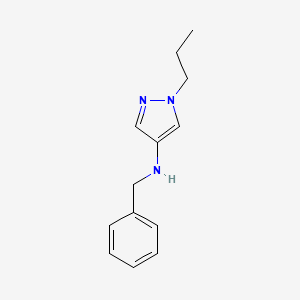
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)

![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
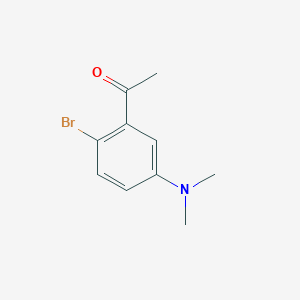
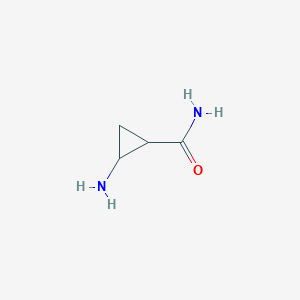
![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
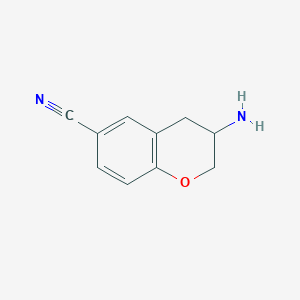
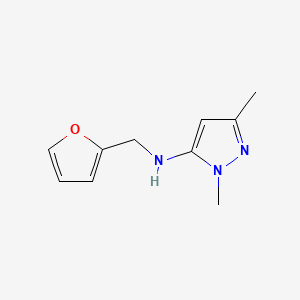
![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)
